molecular formula C27H22Cl2N6O B10923142 6-cyclopropyl-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10923142
M. Wt: 517.4 g/mol
InChI Key: UUACVGGICDLFHI-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N~4~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N~4~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-CYCLOPROPYL-N~4~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CYCLOPROPYL-N~4~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, such as the presence of a cyclopropyl group and a pyrazolopyridine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H22Cl2N6O

Molecular Weight

517.4 g/mol

IUPAC Name

6-cyclopropyl-N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C27H22Cl2N6O/c1-16-25-22(12-24(17-7-8-17)32-26(25)35(33-16)21-5-3-2-4-6-21)27(36)31-20-13-30-34(15-20)14-18-9-10-19(28)11-23(18)29/h2-6,9-13,15,17H,7-8,14H2,1H3,(H,31,36)

InChI Key

UUACVGGICDLFHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CN(N=C4)CC5=C(C=C(C=C5)Cl)Cl)C6=CC=CC=C6

Origin of Product

United States

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